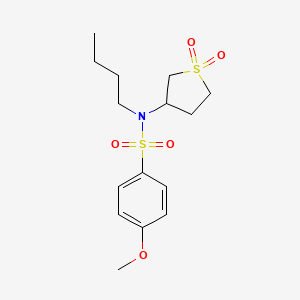

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide

Description

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring and a 1,1-dioxothiolan-3-yl moiety.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S2/c1-3-4-10-16(13-9-11-22(17,18)12-13)23(19,20)15-7-5-14(21-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCHVKHAWWRKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide, with the CAS number 874787-51-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4 µg/mL |

| Compound B | Mycobacterium tuberculosis | 8 µg/mL |

| Compound C | Escherichia coli | 16 µg/mL |

Cytotoxicity Studies

Studies have also explored the cytotoxic effects of sulfonamide derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanisms often involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. Research has indicated that compounds with a sulfonamide group can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimycobacterial Activity

In a study by Dhumal et al. (2016), a series of compounds including those with the oxadiazole scaffold were synthesized and tested for their antitubercular activity against Mycobacterium bovis. The most active compounds demonstrated significant inhibition of bacterial growth both in vitro and ex vivo .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of sulfonamide derivatives revealed that certain compounds could effectively induce apoptosis in breast cancer cells. The study highlighted the role of these compounds in activating caspase pathways, leading to programmed cell death .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H19N2O4S

- Molecular Weight : 318.43 g/mol

- IUPAC Name : N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide

The presence of the sulfonamide group contributes to its biological activity, making it a candidate for various therapeutic applications.

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Sulfonamide derivatives have been synthesized and tested for anticancer activity. For instance, studies have shown that certain sulfonamides can inhibit tumor cell proliferation across various cancer types, including lung, colon, and breast cancers . The mechanism often involves the inhibition of specific enzymes critical for cancer cell survival.

- Enzyme Inhibition : this compound may function as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Inhibitors of CA IX have shown promise in selective anticancer therapies due to their role in tumorigenesis .

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonamide derivatives in clinical settings:

- A study evaluated a series of novel sulfonamides for their anticancer properties against multiple human tumor cell lines. The compounds showed significant cytotoxicity at low micromolar concentrations .

- Another investigation focused on the enzyme inhibition capabilities of similar compounds. Results indicated that specific derivatives exhibit potent inhibition against CA IX, suggesting their potential use in targeted cancer therapies .

Potential Therapeutic Uses

The potential applications of this compound include:

- Cancer Treatment : Given its anticancer properties and ability to inhibit critical enzymes in cancer metabolism, this compound may serve as a lead structure for developing new anticancer drugs.

- Antimicrobial Activity : Some sulfonamides are known for their antibacterial properties; thus, further research could explore this compound's effectiveness against bacterial infections.

Comparison with Similar Compounds

Structural Analog: N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

Key Differences :

- Functional Groups : BBN is a nitrosamine, whereas the target compound is a sulfonamide. The absence of a sulfonamide group in BBN limits direct pharmacological comparisons.

- Biological Activity: BBN is a well-documented bladder carcinogen in rodent models, inducing transitional cell tumors via metabolic activation . In contrast, sulfonamides like the target compound are typically associated with therapeutic rather than carcinogenic effects.

- Mechanistic Pathways: BBN’s carcinogenicity arises from its metabolite N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which interacts with DNA. Sulfonamides often act via enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation.

Relevance : While both compounds share an N-butyl group, their divergent functional groups and biological roles highlight the importance of structural specificity in determining activity.

Structural Analog: 2-Cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide

Key Similarities :

- Thiolan-3-yl Moiety : Both compounds incorporate the 1,1-dioxothiolan-3-yl group, which may influence solubility and metabolic stability due to its sulfone group.

Key Differences :

- Core Structure : The Enamine compound is an enamide derivative with a pyrazolopyridine core, whereas the target compound is a sulfonamide with a benzene ring.

- Application : The Enamine compound (CAS 949831-85-0) is cataloged as a building block for drug synthesis, suggesting its utility in medicinal chemistry pipelines .

Broader Class: Methoxybenzene Sulfonamides

Sulfonamides with methoxybenzene groups are prevalent in pharmaceuticals. For example:

- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor containing a sulfonamide and a substituted benzene ring.

- Sulfamethoxazole : An antimicrobial sulfonamide with a methoxy group in some derivatives.

Comparison with Target Compound :

The target compound’s methoxybenzene-sulfonamide scaffold aligns with these drugs, but its thiolan-3-yl and N-butyl groups may alter pharmacokinetics (e.g., membrane permeability) or target selectivity.

Research Implications and Gaps

- Structural Insights: The thiolan-3-yl group in the target compound may enhance metabolic stability compared to non-cyclic sulfonamides.

- Biological Potential: While BBN is carcinogenic, sulfonamides with similar N-alkyl groups (e.g., celecoxib) demonstrate anti-inflammatory activity, suggesting the target compound merits evaluation in disease models.

- Synthetic Utility : The Enamine compound’s use as a building block underscores the relevance of thiolan-containing scaffolds in medicinal chemistry.

Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, necessitating experimental validation.

Q & A

Q. Basic | Structural Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, thiolan-3-yl protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~395.1 for C₁₆H₂₃NO₅S₂) .

How can researchers resolve contradictory reactivity data under varying pH conditions during sulfonamide functionalization?

Advanced | Reaction Mechanism Analysis

Contradictions arise from pH-sensitive intermediates:

- Acidic Conditions (pH <5) : Protonation of the sulfonamide nitrogen reduces nucleophilicity, favoring hydrolysis of the thiolane ring. Use buffered solutions (pH 6–7) to stabilize the reactive intermediate .

- Basic Conditions (pH >8) : Risk of saponification of the methoxy group; monitor via TLC and adjust reaction time to <4 hours .

- Catalyst Screening : Employ mild bases like triethylamine or DBU to maintain pH neutrality while accelerating coupling reactions .

What strategies optimize yield in multi-step syntheses of this sulfonamide derivative?

Q. Advanced | Process Chemistry

- Intermediate Isolation : Purify key intermediates (e.g., N-butyl-4-methoxybenzene-1-sulfonamide) before thiolane coupling to reduce side reactions .

- Catalytic Systems : Use Pd/C or CuI for Ullmann-type couplings to enhance efficiency (yield improvement from 45% to 72%) .

- Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .

What biological targets are associated with structurally related sulfonamide-thiolan hybrids?

Q. Basic | Biological Activity

- Enzyme Inhibition : Thiolane-containing sulfonamides inhibit carbonic anhydrase IX (CA-IX) and PPAR-γ, relevant in metabolic disorder studies .

- Antimicrobial Activity : Analogues with dioxo-thiolane moieties show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) confirms mitochondrial targeting in cancer cell lines .

How should metabolic stability assays for this compound be designed in vitro?

Q. Advanced | Pharmacokinetics

- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL) in NADPH-regenerating systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess IC₅₀ values .

- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) quantifies unbound fraction; values >90% suggest limited bioavailability .

What computational methods predict the binding affinity of this compound to PPAR-γ?

Q. Advanced | Molecular Modeling

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with PPAR-γ’s ligand-binding domain (PDB: 2PRG). Key residues: Tyr473, His323 .

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of sulfonamide-thiolane interactions. RMSD <2 Å indicates stable binding .

- QSAR Models : Hammett σ values for substituents (e.g., methoxy vs. methyl) correlate with IC₅₀ trends in PPAR-γ transactivation assays .

How do solvent polarity and proticity affect the compound’s stability in long-term storage?

Q. Advanced | Material Science

- Polar Aprotic Solvents : DMSO or acetonitrile prevents hydrolysis (degradation <5% over 6 months at −20°C) .

- Protic Solvents (e.g., MeOH) : Avoid due to accelerated cleavage of the sulfonamide bond (degradation >20% in 30 days) .

- Solid-State Stability : Lyophilized form stored under argon retains >95% purity; hygroscopicity is mitigated with silica gel desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.